molecular formula C22H21N3O2S B11177980 3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11177980
M. Wt: 391.5 g/mol
InChI Key: DIUUQOQQDYLVOP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl, methyl, and sulfanylmethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenyl isocyanate with suitable pyrazole derivatives can lead to the formation of the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and sulfanylmethyl groups contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O2S/c1-14-4-10-19(11-5-14)28-13-17-12-20(26)25-22(23-17)21(15(2)24-25)16-6-8-18(27-3)9-7-16/h4-12,24H,13H2,1-3H3

InChI Key

DIUUQOQQDYLVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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